molecular formula C14H9BrF3N3OS B3691860 5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide

5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide

Cat. No.: B3691860
M. Wt: 404.21 g/mol
InChI Key: CSKFNLFSYKVWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a carbamothioyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Bromine Atom: Bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced through the reaction of the corresponding amine with carbon disulfide (CS2) and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the carbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(trifluoromethyl)phenol: This compound shares the trifluoromethyl and bromine substituents but lacks the carbamothioyl and pyridine groups.

    5-bromo-3-(trifluoromethyl)pyridin-2-amine: Similar pyridine structure with bromine and trifluoromethyl groups but different functional groups.

    4-bromo-1H-pyrrolo[2,3-c]pyridine: Contains a bromine atom and a pyridine ring but differs in the overall structure and functional groups.

Uniqueness

5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide is unique due to its combination of a brominated pyridine ring, a trifluoromethyl group, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3N3OS/c15-10-5-8(6-19-7-10)12(22)21-13(23)20-11-3-1-9(2-4-11)14(16,17)18/h1-7H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKFNLFSYKVWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=S)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide
Reactant of Route 4
5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[[4-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.